4-(2-Chloro-5-nitrophenyl)-1,3-thiazol-2-amine hydrobromide
Overview
Description
4-(2-Chloro-5-nitrophenyl)-1,3-thiazol-2-amine hydrobromide is a chemical compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a chloro and nitro-substituted phenyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-5-nitrophenyl)-1,3-thiazol-2-amine hydrobromide typically involves the reaction of 2-chloro-5-nitroaniline with a thioamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the thiazole ring. The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors. The purification of the final product is achieved through crystallization or recrystallization techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-5-nitrophenyl)-1,3-thiazol-2-amine hydrobromide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, which can have different functional groups replacing the chloro or nitro groups.
Scientific Research Applications
4-(2-Chloro-5-nitrophenyl)-1,3-thiazol-2-amine hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-5-nitrophenyl)-1,3-thiazol-2-amine hydrobromide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes by binding to active sites or altering protein functions.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-nitrobenzyl alcohol
- 5-Chloro-2-hydroxy-N-(4-chlorophenyl)benzamide
- (2-Chloro-5-nitrophenyl)(2-chlorophenyl)methanone
Uniqueness
4-(2-Chloro-5-nitrophenyl)-1,3-thiazol-2-amine hydrobromide is unique due to its specific thiazole structure combined with chloro and nitro substitutions. This combination provides distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
4-(2-chloro-5-nitrophenyl)-1,3-thiazol-2-amine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O2S.BrH/c10-7-2-1-5(13(14)15)3-6(7)8-4-16-9(11)12-8;/h1-4H,(H2,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJBDABTNPVNAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=CSC(=N2)N)Cl.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380493 | |
Record name | 4-(2-chloro-5-nitrophenyl)-1,3-thiazol-2-amine hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
376349-27-8 | |
Record name | 4-(2-chloro-5-nitrophenyl)-1,3-thiazol-2-amine hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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